

# CGK733: Application Notes and Protocols for Cellular Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Disclaimer

**CGK733** was initially reported as a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. However, the seminal publication describing this activity was retracted due to data falsification.<sup>[1]</sup> Subsequent independent studies have yielded conflicting results regarding its efficacy as a direct ATM/ATR inhibitor.<sup>[2]</sup> Emerging evidence suggests that the primary molecular target of **CGK733** is the mitochondrial adenine nucleotide translocator 2 (ANT2), through which it modulates mitochondrial function and global protein translation.<sup>[3]</sup>

These application notes provide protocols to study the cellular effects of **CGK733**, acknowledging the controversy surrounding its mechanism of action and highlighting its now-proposed role as a modulator of mitochondrial bioenergetics.

## Introduction

**CGK733** is a small molecule that has been observed to elicit various cellular effects, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.<sup>[4][5]</sup> While its role as a direct ATM kinase inhibitor is contested, it remains a tool for studying cellular stress responses. This document provides detailed protocols for investigating the effects of **CGK733** on cell viability, cell cycle progression, and apoptosis, and for assessing its impact on the DNA damage response (DDR) pathway.

## Mechanism of Action

### The ATM/ATR Inhibition Controversy

**CGK733** was originally reported to inhibit ATM and ATR kinase activity with an IC<sub>50</sub> of approximately 200 nM.<sup>[4]</sup> However, a study using H460 human lung cancer cells found that **CGK733** did not inhibit the ionizing radiation-induced phosphorylation of ATM at Serine 1981 or its downstream target CHK2 at Threonine 68, nor did it inhibit the UV-induced phosphorylation of the ATR target CHK1 at Serine 317.<sup>[2]</sup> This suggests that in some cellular contexts, **CGK733** does not function as a direct inhibitor of ATM or ATR kinase activity.

### Proposed Target: Adenine Nucleotide Translocator 2 (ANT2)

A recent study has identified adenine nucleotide translocator 2 (ANT2), a key component of the mitochondrial permeability transition pore, as the primary target of **CGK733**.<sup>[3]</sup> According to this proposed mechanism, **CGK733** binding to ANT2 inhibits the export of ATP from the mitochondria and induces a proton leak. This leads to a shift from mitochondrial respiration to glycolysis for ATP production, disruption of the TCA cycle, and subsequent inactivation of the mTOR pathway, ultimately resulting in the inhibition of global protein translation and cell cycle arrest.<sup>[3]</sup>

## Quantitative Data Summary

The following tables summarize the reported quantitative data for **CGK733**'s biological activities.

Table 1: Reported Inhibitory Activity

| Target  | IC <sub>50</sub> (nM) | Notes                                                                                                                                  |
|---------|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| ATM/ATR | ~200                  | Data from a retracted publication. <sup>[1][4]</sup> Subsequent studies have contested this direct inhibitory activity. <sup>[2]</sup> |

Table 2: Effective Concentrations in Cellular Assays

| Cell Line                                   | Assay              | Effective Concentration | Observed Effect                                                      | Reference |
|---------------------------------------------|--------------------|-------------------------|----------------------------------------------------------------------|-----------|
| MCF-7, T47D,<br>MDA-MB436,<br>LnCap, HCT116 | Proliferation      | 2.5 - 40 $\mu$ M        | Inhibition of cell proliferation                                     | [4]       |
| MCF-7, T47D                                 | Cyclin D1 Levels   | 5 - 20 $\mu$ M          | Induction of cyclin D1 degradation                                   | [4]       |
| Senescent MCF-7                             | Cell Death         | 30 $\mu$ M              | ~60% cell death after 24h                                            | [5]       |
| H460                                        | ATM/ATR Activity   | 10 $\mu$ M              | No inhibition of ATM/ATR kinase activity                             | [2]       |
| Prostate Cancer Cells                       | Protein Expression | 1 $\mu$ M               | Attenuation of p-ATM/ATR, p-H2AX, and DR5 expression induced by RuSe | [6]       |

## Experimental Protocols

### Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the effect of **CGK733** on cell viability.

Materials:

- Cells of interest
- Complete growth medium
- **CGK733** (dissolved in DMSO)
- 96-well plates

- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM, pH 10.5)
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment and allow them to attach for 24 hours.[4]
- Replace the medium with fresh medium containing various concentrations of **CGK733** (e.g., 0.1, 1, 5, 10, 20, 40  $\mu$ M) or a vehicle control (DMSO, 0.1% v/v).[4]
- Incubate the plate for 48-72 hours.[4]
- Gently add 50  $\mu$ L of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.
- Wash the plates five times with tap water and allow them to air dry completely.
- Add 100  $\mu$ L of SRB solution to each well and stain for 15 minutes at room temperature.
- Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
- Add 200  $\mu$ L of 10 mM Tris base solution to each well to solubilize the bound dye.
- Read the absorbance at 510 nm using a microplate reader.

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following **CGK733** treatment.

**Materials:**

- Cells of interest
- Complete growth medium
- **CGK733** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- 70% Ethanol, cold
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach.
- Treat cells with the desired concentrations of **CGK733** or vehicle control for 24-48 hours.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer.

## **Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)**

This protocol is to quantify the percentage of apoptotic and necrotic cells after **CGK733** treatment.

**Materials:**

- Cells of interest
- Complete growth medium
- **CGK733** (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

**Procedure:**

- Seed cells in 6-well plates and treat with **CGK733** or vehicle control for the desired time.
- Harvest both adherent and floating cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Transfer 100  $\mu$ L of the cell suspension to a new tube.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

## **Assessment of ATM Kinase Activity (Western Blotting for Phospho-Substrates)**

This protocol allows for the indirect assessment of ATM kinase activity by measuring the phosphorylation of its downstream targets.

**Materials:**

- Cells of interest
- Complete growth medium
- **CGK733** (dissolved in DMSO)
- Ionizing radiation source or other DNA damaging agent
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2)
- Secondary antibodies (HRP-conjugated)
- Western blotting equipment and reagents

**Procedure:**

- Pre-treat cells with **CGK733** or a known ATM inhibitor (e.g., KU55933) for 1-2 hours.[\[2\]](#)
- Induce DNA damage (e.g., 10 Gy of ionizing radiation) and incubate for 30-60 minutes.[\[2\]](#)
- Lyse the cells in lysis buffer and determine the protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Contested ATM Signaling Pathway Inhibition by **CGK733**.



[Click to download full resolution via product page](#)

Caption: Proposed Mechanism of **CGK733** via ANT2 Inhibition.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Investigating **CGK733** Effects.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CGK733 fraud - Wikipedia [en.wikipedia.org]
- 2. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]

- 4. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CGK733: Application Notes and Protocols for Cellular Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684126#cgk733-protocol-for-inhibiting-atm-kinase-activity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)